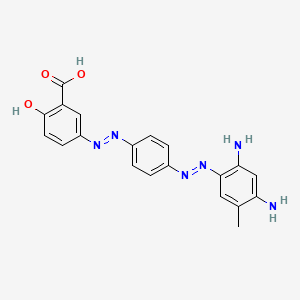
5-((E)-(4-((E)-(2,4-diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((E)-(4-((E)-(2,4-diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)-2-hydroxybenzoic acid is an organic compound with a complex structure, often studied in fields like chemistry and pharmacology. This compound belongs to a class of chemicals known as azo compounds, characterized by their distinct azo bond (N=N). Azo compounds are commonly used as dyes, pigments, and are also explored for their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-((E)-(4-((E)-(2,4-diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)-2-hydroxybenzoic acid typically involves diazotization reactions. The primary steps include:
Diazotization of 2,4-diamino-5-methylphenylamine using sodium nitrite in an acidic medium.
Coupling this diazonium salt with 4-aminophenol under controlled pH to form the intermediate azo compound.
Further coupling with salicylic acid under alkaline conditions to obtain the final product.
Industrial Production Methods: In an industrial setting, the process may be scaled up using automated systems to maintain precise control over reaction conditions. High-pressure reactors and continuous flow systems ensure consistent quality and yield. Solvent recovery and recycling are typically incorporated to reduce waste.
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidative degradation, leading to the breakdown of the azo bond.
Reduction: Reduction reactions typically target the azo bond (N=N), reducing it to form aromatic amines.
Substitution: Functional groups on the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.
Substitution: Electrophilic substitution reactions using nitrating or sulfonating agents.
Major Products Formed from These Reactions
Oxidation: Yields hydroxylated aromatic compounds.
Reduction: Produces aromatic amines.
Substitution: Results in substituted aromatic derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
5-((E)-(4-((E)-(2,4-diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)-2-hydroxybenzoic acid finds various applications in scientific research:
Chemistry: Studied for its properties as an azo dye and its behavior in different chemical reactions.
Biology: Explored for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug design and development, particularly in targeted drug delivery systems.
Industry: Used in the manufacturing of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of this compound often relates to its ability to interact with biological molecules through the azo bond. It can undergo metabolic activation, leading to the formation of reactive intermediates that can target cellular components. Specific pathways and molecular targets may include:
DNA and Protein Binding: The reactive intermediates can bind to DNA or proteins, potentially leading to biological effects like mutagenesis or enzyme inhibition.
Oxidative Stress Induction: It may induce oxidative stress by generating reactive oxygen species (ROS), affecting cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
5-((E)-(4-((E)-(2,4-diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)-2-hydroxybenzoic acid is unique due to its specific structural features. When compared to similar azo compounds, its uniqueness lies in:
Enhanced Biological Activity: The presence of the 2,4-diamino-5-methylphenyl group may enhance its biological activity compared to other simpler azo compounds.
Distinct Synthetic Pathways: The specific synthesis route and conditions make it unique among other dyes and pigments.
Similar Compounds
Orange G (C.I. 16230)
Methyl Orange (C.I. 13025)
Sudan III (C.I. 26100)
Each of these compounds has distinct applications and properties but shares the characteristic azo bond.
There you go! This should give you a comprehensive overview of this compound. What catches your eye in this world of intricate molecules?
Eigenschaften
CAS-Nummer |
739301-85-0 |
|---|---|
Molekularformel |
C20H18N6O3 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C20H18N6O3/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29/h2-10,27H,21-22H2,1H3,(H,28,29) |
InChI-Schlüssel |
LNPJMIMLAFXLSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















